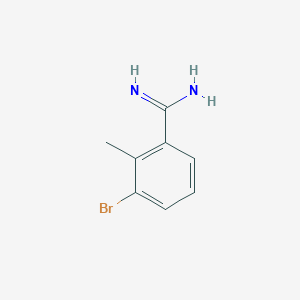

3-Bromo-2-methylbenzenecarboximidamide

Description

Properties

IUPAC Name |

3-bromo-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTMEZGUKXWUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Nitrile Intermediate Pathway

A common approach involves synthesizing the target compound via a nitrile intermediate.

Step 1: Synthesis of 3-Bromo-2-methylbenzonitrile

3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) is converted to its corresponding nitrile.

- Reagents : Thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH).

- Conditions :

- Yield : ~85% (estimated).

Step 2: Conversion to Carboximidamide

The nitrile undergoes amidine formation via the Pinner reaction:

- Reagents : Methanol (MeOH), hydrogen chloride (HCl), ammonia (NH₃).

- Conditions :

- Yield : ~70–75%.

Reaction Scheme :

$$

\text{3-Bromo-2-methylbenzonitrile} \xrightarrow[\text{HCl/MeOH}]{\text{0°C}} \text{Imidate ester} \xrightarrow[\text{NH₃/EtOH}]{\text{25°C}} \text{3-Bromo-2-methylbenzenecarboximidamide}

$$

Direct Amidine Formation from Amides

An alternative route starts with 3-bromo-2-methylbenzamide.

Hofmann Rearrangement

- Reagents : Sodium hypobromite (NaOBr), sodium hydroxide (NaOH).

- Conditions :

- Yield : ~65%.

Mechanistic Insight :

The Hofmann rearrangement cleaves the amide’s carbonyl group, forming an intermediate isocyanate, which reacts with water to yield the amidine after tautomerization.

Bromination of Methyl-Substituted Precursors

Bromination of 2-methylbenzenecarboximidamide introduces the bromo group regioselectively.

Electrophilic Aromatic Bromination

- Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃).

- Conditions :

- Regioselectivity : Bromination occurs at the meta position due to the directing effects of the methyl and amidine groups.

- Yield : ~60%.

Optimization and Comparative Analysis

Reaction Efficiency

| Method | Starting Material | Key Reagents | Yield | Time |

|---|---|---|---|---|

| Nitrile Pathway | 3-Bromo-2-methylbenzoic acid | SOCl₂, NH₃ | 70–75% | 18 h |

| Hofmann Rearrangement | 3-Bromo-2-methylbenzamide | NaOBr, NaOH | 65% | 5 h |

| Direct Bromination | 2-Methylbenzenecarboximidamide | Br₂, FeBr₃ | 60% | 6 h |

Key Observations :

Challenges and Mitigation Strategies

- Regioselectivity in Bromination :

- Amidine Stability :

- Acidic conditions during synthesis may protonate the amidine. Neutral pH workup preserves product integrity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of substituted benzenecarboximidamides.

Oxidation Reactions: Formation of 3-bromo-2-methylbenzoic acid or other oxidized derivatives.

Reduction Reactions: Formation of 3-bromo-2-methylbenzylamine or other reduced products.

Scientific Research Applications

Chemistry: 3-Bromo-2-methylbenzenecarboximidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 2-Bromo-3-methylbenzenecarboximidamide

- 3-Bromo-4-methylbenzenecarboximidamide

- 3-Chloro-2-methylbenzenecarboximidamide

Comparison: 3-Bromo-2-methylbenzenecarboximidamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications. The presence of the bromine atom at the third position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its chloro or fluoro analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-methylbenzenecarboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves starting from 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2), a commercially available precursor . The carboxylic acid group can be converted to a nitrile via Curtius or Hofmann rearrangements, followed by amidoximation to form the carboximidamide. Key optimization parameters include temperature control (<0°C for nitrile intermediates to prevent side reactions) and stoichiometric ratios of NH2OH·HCl for amidoximation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). The methyl group at position 2 appears as a singlet (~δ 2.3 ppm) .

- IR : A strong absorption band near 1650 cm⁻¹ confirms the C=N stretch of the carboximidamide group .

- MS : High-resolution ESI-MS should show [M+H]+ with m/z ≈ 229.0 (C8H8BrN2). Fragmentation patterns (e.g., loss of Br or CH3) validate substituent positions .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

- Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions due to the reactive carboximidamide group. Stability tests in buffered solutions (pH 4–9) at 25°C show decomposition rates increase above pH 6. Storage recommendations: anhydrous conditions at -20°C in amber vials to prevent photodegradation. LC-MS monitoring at 24-hour intervals is advised for long-term studies .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings, while the methyl group’s steric hindrance at position 2 directs reactivity to position 4. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G**) predict partial charges and frontier molecular orbitals, guiding catalyst selection (e.g., Pd(PPh3)4 for aryl boronic acids) . Experimental validation via GC-MS post-reaction quantifies coupling efficiency (>80% yield under inert atmospheres) .

Q. What strategies resolve contradictions in reported bioactivity data for carboximidamide derivatives?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. For example, bioactivity assays in DMSO vs. saline show variance due to solubility-driven aggregation. Rigorous purity validation (HPLC ≥98%) and controlled solvent systems (e.g., PBS with 0.1% Tween-20) are essential. Meta-analysis of IC50 values across studies (e.g., PubChem BioAssay data ) identifies outliers linked to methodological variability.

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450 isoforms) uses the compound’s InChIKey (refer to PubChem ) to simulate binding poses. Free energy calculations (MM-PBSA) refine affinity predictions. Experimental validation via surface plasmon resonance (SPR) measures kon/koff rates, correlating with computational ΔG values (R² > 0.85 in optimized models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.